4-(2-(Chloromethyl)pentyl)thiazole
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Overview
Description
4-(2-(Chloromethyl)pentyl)thiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Chloromethyl)pentyl)thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating agents. One common method is the reaction of 2-aminothiazole with 2-chloromethylpentane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Chloromethyl)pentyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Chloromethyl)pentyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-(2-(Chloromethyl)pentyl)thiazole involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in cell death .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Comparison: 4-(2-(Chloromethyl)pentyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it features a chloromethyl group that can undergo various substitution reactions, making it a versatile intermediate for the synthesis of diverse compounds .
Properties
Molecular Formula |
C9H14ClNS |
---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
4-[2-(chloromethyl)pentyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3 |
InChI Key |
NVEJQWJWJHKIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CSC=N1)CCl |
Origin of Product |
United States |
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